



Technical Guide: 5-Hydroxybenzofuran-4carbaldehyde and Related Isomers

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Compound of Interest

5-Hydroxybenzofuran-4carbaldehyde

Cat. No.:

B3354423

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Disclaimer: Direct experimental data, including a specific CAS number for **5- Hydroxybenzofuran-4-carbaldehyde**, is not readily available in standard chemical databases. This guide provides information on a closely related, well-documented isomer, 6-Hydroxy-1-benzofuran-5-carbaldehyde, and outlines a plausible synthetic methodology for the formylation of hydroxybenzofurans.

IUPAC Name and CAS Number

While a specific entry for **5-Hydroxybenzofuran-4-carbaldehyde** is not found, a well-characterized isomer is 6-hydroxy-1-benzofuran-5-carbaldehyde.

• IUPAC Name: 6-hydroxy-1-benzofuran-5-carbaldehyde[1]

CAS Number: 20073-22-7[1][2]

Data Presentation

The following table summarizes key quantitative data for the related isomer, 6-Hydroxy-1-benzofuran-5-carbaldehyde.



Property	Value	Source
Molecular Formula	C ₉ H ₆ O ₃	[1][2]
Molecular Weight	162.14 g/mol	[1]
Exact Mass	162.031694049 Da	[1]

Experimental Protocols

A general and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as hydroxybenzofurans, is the Vilsmeier-Haack reaction.[3][4][5][6] This reaction introduces a formyl (-CHO) group onto the aromatic ring.

Plausible Synthesis of a Hydroxybenzofuran Carbaldehyde via Vilsmeier-Haack Reaction:

Objective: To introduce a formyl group onto the 5-hydroxybenzofuran ring. The position of formylation (ortho or para to the hydroxyl group) can be influenced by steric and electronic factors.

Materials:

- 5-Hydroxybenzofuran
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (or other suitable inert solvent)
- Sodium acetate or other mild base
- Water
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)



Procedure:

- Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and forms the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][5] The mixture is typically stirred at 0-10°C for a specified time (e.g., 30 minutes).
- Formylation: Dissolve 5-hydroxybenzofuran in a suitable inert solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at a controlled temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (ranging from below 0°C to 80°C depending on the substrate's reactivity) and stirred for several hours until the reaction is complete (monitored by TLC).[4]
- Hydrolysis: After the reaction is complete, the mixture is cooled in an ice bath. The hydrolysis of the intermediate iminium salt is achieved by the slow, careful addition of an aqueous solution of a mild base, such as sodium acetate, or simply water.[3][4] This step should be performed with caution as it can be exothermic.
- Workup and Purification: The mixture is then typically acidified with dilute hydrochloric acid. The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude hydroxybenzofuran carbaldehyde is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a hydroxybenzofuran carbaldehyde using the Vilsmeier-Haack reaction.





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General workflow for the synthesis of a hydroxybenzofuran carbaldehyde.

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